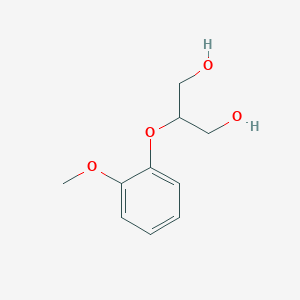

2-(2-Methoxyphenoxy)propane-1,3-diol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol typically involves the reaction of 2-methoxyphenol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired diol product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction . The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxyphenoxy)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the diol to its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxyphenol and glycolaldehyde.

Reduction: Formation of 2-(2-methoxyphenoxy)propanol.

Substitution: Formation of various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Role as an Impurity in Drug Formulations

2-(2-Methoxyphenoxy)propane-1,3-diol is recognized as an impurity in Guaifenesin formulations. Guaifenesin is a widely used expectorant that helps relieve chest congestion by thinning mucus. The presence of impurities like this compound necessitates rigorous quality control during pharmaceutical production to ensure safety and efficacy.

| Application | Description |

|---|---|

| Drug Quality Control | Used as a secondary standard for analytical testing in pharmaceutical laboratories. |

| Toxicity Studies | Evaluated for safety in drug formulations through toxicity assessments. |

1.2. Abbreviated New Drug Application (ANDA)

The compound is also involved in the filing of ANDAs with the FDA, where it may serve as a reference standard in the development of generic formulations of Guaifenesin .

Biochemical Research Applications

2.1. Lignin Model Compound Studies

Research has demonstrated that this compound serves as a model compound for studying lignin degradation processes. Lignin peroxidase enzymes from fungi utilize this compound to cleave aryl–ether bonds, which is crucial for understanding lignin depolymerization mechanisms.

Case Study: Lignin Peroxidase Activity

A study investigated the catalytic cycle of lignin peroxidase isozyme L3 from Phlebia radiata using this compound as an electron donor. Key findings include:

- The compound was effective in facilitating Cα-Cβ bond cleavage.

- The reaction kinetics were analyzed using stopped-flow techniques, revealing important details about enzyme stability and reaction rates under varying pH conditions .

Environmental Applications

3.1. Biodegradation Studies

The compound's structure allows it to be used in studies on the biodegradation of lignin-related compounds under different environmental conditions. Research has shown that its degradation pathways can provide insights into sustainable practices for managing lignocellulosic waste.

Table: Degradation Pathways

| Condition | Main Products | Reaction Type |

|---|---|---|

| Alkaline Conditions | Phenolic compounds | β-O-4 bond cleavage |

| Acidic Conditions | Guaiacol derivatives | Hydrolysis and methylation |

Summary of Chemical Properties

The chemical properties of this compound are essential for its applications:

- Molecular Formula: C₁₀H₁₄O₄

- Molecular Weight: 198.22 g/mol

- IUPAC Name: this compound

These properties contribute to its reactivity and functionality in various chemical reactions and formulations.

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenoxy)propane-1,3-diol involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert pharmacological effects . The exact molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes and receptors involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Guaifenesin: 2-(2-Methoxyphenoxy)propane-1,3-diol is an impurity of guaifenesin, which is widely used as an expectorant.

2-Methoxyphenol: A related compound with similar structural features but lacking the propane-1,3-diol backbone.

2-(2-Methoxyphenoxy)ethanol: Another similar compound with an ethylene glycol backbone instead of propane-1,3-diol.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its presence as an impurity in guaifenesin formulations necessitates careful monitoring and quality control to ensure the safety and efficacy of the medication .

Actividad Biológica

2-(2-Methoxyphenoxy)propane-1,3-diol, also known as guaifenesin, is an organic compound primarily recognized for its role as an expectorant in cough and cold medications. This compound exhibits various biological activities, particularly in relation to its interactions with enzymes and its potential therapeutic effects. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, enzymatic interactions, and relevant research findings.

Chemical Formula: CHO

Molecular Weight: 304.34 g/mol

IUPAC Name: 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

CAS Number: 14007-09-7

The biological activity of this compound can be attributed to its ability to interact with various biological systems:

- Expectorant Activity : Guaifenesin acts by increasing the volume and reducing the viscosity of secretions in the airways, facilitating mucus clearance.

- Enzymatic Interactions : The compound has been shown to interact with lignin peroxidase (LiP), a key enzyme in lignin degradation. Research indicates that it participates in the catalytic cycle of LiP by serving as an electron donor during the cleavage of aryl-ether bonds in lignin model compounds .

Lignin Peroxidase Interaction

A study conducted on the catalytic cycle of lignin peroxidase isozyme L3 from Phlebia radiata revealed that this compound acts as an electron donor for LiP. The research highlighted the following findings:

- Kinetic Analysis : The second-order rate constant for compound I formation was determined to be . This value remained consistent across pH levels of 3.0 and 6.0.

- Product Formation : Upon reaction with hydrogen peroxide (HO), the compound facilitated the formation of veratraldehyde as a major product during the oxidation process .

Therapeutic Applications

Guaifenesin has been widely studied for its therapeutic applications beyond its expectorant properties:

- Cough Relief : Clinical studies have demonstrated that guaifenesin effectively reduces cough frequency and enhances mucus clearance in patients with respiratory conditions.

- Potential Antioxidant Effects : Some studies suggest that compounds related to guaifenesin exhibit antioxidant properties, which may contribute to their therapeutic effects .

Comparative Biological Activity

The table below summarizes key biological activities associated with this compound compared to other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Guaifenesin | Expectorant | Increases mucus clearance |

| Lignin Peroxidase Substrates | Lignin degradation | Electron donor in enzymatic reactions |

| Other Methoxyphenols | Antioxidant | Scavenging free radicals |

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTADPBLDQSWASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161222 | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-09-1 | |

| Record name | Guaifenesin beta-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14007-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIFENESIN .BETA.-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.